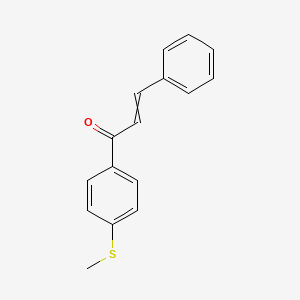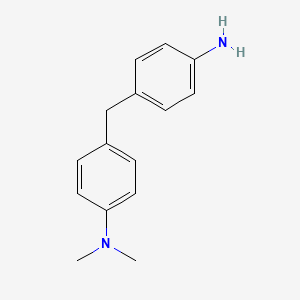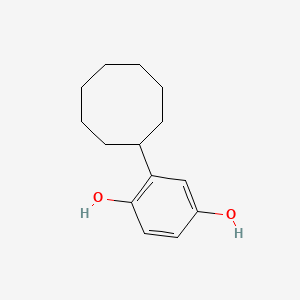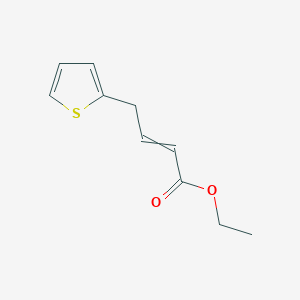![molecular formula C18H26N6O3 B14172855 4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine CAS No. 5730-48-3](/img/structure/B14172855.png)
4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are known for their bicyclic [6 + 6] systems, which consist of two fused six-membered rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like dimethylformamide or acetonitrile, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed .
科学研究应用
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
作用机制
The mechanism of action of 4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit protein kinases or other signaling molecules, leading to alterations in cell proliferation, apoptosis, and other cellular functions .
相似化合物的比较
Similar Compounds
4-(5-bromopyrimidin-2-yl)morpholine: A related compound with a bromine substituent on the pyrimidine ring.
4-(2,4-dimorpholin-4-ylpyrimido[5,4-d]pyrimidin-8-yl)morpholine: Another similar compound with additional morpholine groups.
Uniqueness
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine is unique due to its specific combination of butoxy and morpholine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
5730-48-3 |
|---|---|
分子式 |
C18H26N6O3 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C18H26N6O3/c1-2-3-8-27-16-14-13-19-17(23-4-9-25-10-5-23)20-15(14)21-18(22-16)24-6-11-26-12-7-24/h13H,2-12H2,1H3 |
InChI 键 |
WUQLKIPOLFILAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=NC(=NC2=NC(=NC=C21)N3CCOCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)

![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)


![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)

![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
stannane](/img/structure/B14172867.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
